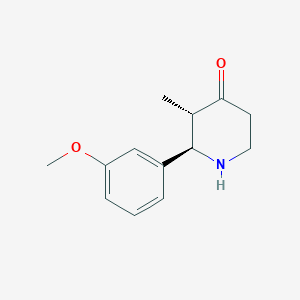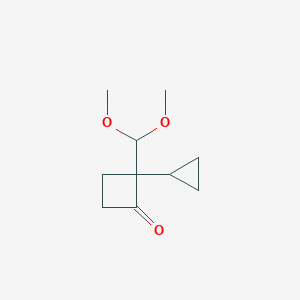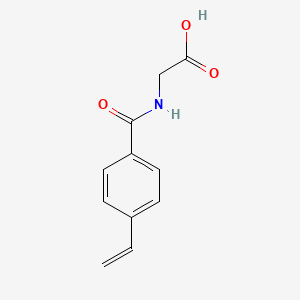
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide is an organic compound characterized by the presence of two methyl groups and two nonyl groups attached to a propane-1,2-diamine backbone, with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide typically involves the reaction of N1,N~2~-dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide or peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide functional group.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in further oxidation reactions under specific conditions.
Reduction: The compound can be reduced back to its parent amine using reducing agents such as lithium aluminum hydride.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide involves its interaction with molecular targets such as enzymes and cell membranes. The N-oxide functional group can participate in redox reactions, influencing cellular processes and pathways. The compound’s amphiphilic nature allows it to interact with lipid bilayers, potentially disrupting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A related diamine with two methyl groups attached to the nitrogen atoms.
N,N-Dimethylethylenediamine: Another similar compound with a shorter alkyl chain.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide is unique due to its longer nonyl chains and the presence of the N-oxide functional group, which imparts distinct chemical and physical properties. These features make it particularly useful in applications requiring amphiphilic compounds with redox activity.
Properties
CAS No. |
84166-26-7 |
|---|---|
Molecular Formula |
C23H50N2O2 |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
1-N,2-N-dimethyl-1-N,2-N-di(nonyl)propane-1,2-diamine oxide |
InChI |
InChI=1S/C23H50N2O2/c1-6-8-10-12-14-16-18-20-24(4,26)22-23(3)25(5,27)21-19-17-15-13-11-9-7-2/h23H,6-22H2,1-5H3 |
InChI Key |
PBQDHXJFRKIWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[N+](C)(CC(C)[N+](C)(CCCCCCCCC)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)

![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)

![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)





![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)

